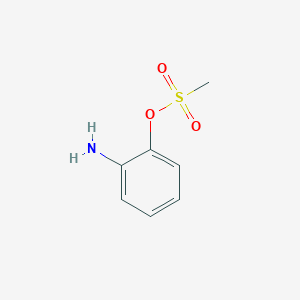

2-Aminophenyl methanesulfonate

説明

2-Aminophenyl methanesulfonate is an organic sulfonate ester characterized by a methanesulfonate group (-SO₃CH₃) attached to a 2-aminophenyl ring. Methanesulfonate esters are typically utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability under specific conditions . The presence of the amino group on the phenyl ring may enhance solubility in polar solvents and influence biological activity, as seen in structurally related compounds .

特性

IUPAC Name |

(2-aminophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYWVTXIQHIARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Aminophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of 2-aminophenyl methanesulfonate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2-Aminophenyl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

2-Aminophenyl methanesulfonate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 2-aminophenyl methanesulfonate involves its interaction with biological molecules through alkylation. The methanesulfonate group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity and disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share functional or structural similarities with 2-aminophenyl methanesulfonate:

- 2-Aminophenol: Lacks the sulfonate ester group but shares the 2-aminophenyl motif. Its phenolic -OH group confers higher water solubility compared to sulfonate esters, though sulfonates generally exhibit better stability in acidic/basic conditions .

- Lead Methanesulfonate: An inorganic sulfonate salt with significant corrosivity and toxicity due to lead content. Unlike organic sulfonates like 2-aminophenyl methanesulfonate, it poses severe environmental and health risks .

- Metsulfuron Methyl Ester: Contains a sulfonylurea group linked to a triazine ring. While both compounds include sulfonate-related groups, metsulfuron’s herbicidal activity contrasts with the undefined biological role of 2-aminophenyl methanesulfonate .

Physical and Chemical Properties

- Solubility: Sulfonate esters like 2-aminophenyl methanesulfonate are typically less water-soluble than phenolic compounds (e.g., 2-aminophenol) but more soluble in organic solvents .

- Reactivity: The methanesulfonate group in 2-aminophenyl methanesulfonate may undergo nucleophilic substitution, whereas 2-aminophenol is prone to oxidation and electrophilic aromatic substitution .

Key Research Findings

- Crystallographic Data: Structural analogs like 2-aminoanilinium 4-methylbenzenesulfonate () exhibit hydrogen-bonded networks between amino and sulfonate groups, suggesting similar intermolecular interactions in 2-aminophenyl methanesulfonate .

- Regulatory Status : Compounds like metsulfuron methyl ester are subject to stringent agricultural regulations, whereas lead methanesulfonate requires hazardous material handling protocols .

生物活性

2-Aminophenyl methanesulfonate (CAS Number: 77153-74-3) is an organic compound characterized by its amino group attached to a phenyl ring and a methanesulfonate group. Its molecular formula is . This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.

The biological activity of 2-aminophenyl methanesulfonate primarily involves its role as an alkylating agent . The methanesulfonate group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism positions it as a candidate for both anticancer and antimicrobial therapies.

Antimicrobial Properties

Research has indicated that 2-aminophenyl methanesulfonate exhibits significant antimicrobial activity. For instance, studies have reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values around 0.5 μM . The compound demonstrated the ability to eradicate up to 90% of cells within biofilms at or near its MIC, highlighting its potential in treating biofilm-associated infections.

Comparative Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (μM) | Biofilm Eradication |

|---|---|---|---|

| 2-Aminophenyl Methanesulfonate | MRSA | 0.5 | 90% |

| 2-Aminoquinazoline Derivatives | Mycobacterium smegmatis | ~15 | Not specified |

| Meridianin D Analogues | MRSA | ~9 | Effective |

Anticancer Activity

In addition to its antimicrobial effects, there is ongoing research into the anticancer properties of 2-aminophenyl methanesulfonate. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds derived from similar structures have shown significant cytotoxicity in various cancer cell lines, which may be attributed to their ability to interfere with cellular signaling pathways .

Case Studies and Research Findings

- Antibacterial Study : A study focused on the synthesis of derivatives related to 2-aminophenyl methanesulfonate found that certain analogues exhibited potent antibacterial activity against MRSA and other pathogens. The research highlighted the importance of structural modifications in enhancing biological efficacy .

- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that some derivatives of 2-aminophenyl methanesulfonate showed low toxicity at lower concentrations while maintaining effective inhibition of cell growth. This suggests a favorable therapeutic window for further development .

- Biofilm Inhibition : Another study demonstrated that specific analogues derived from this compound effectively inhibited biofilm formation, which is critical for treating chronic infections associated with resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-aminophenyl methanesulfonate, and how can purity be optimized?

- Methodology : Synthesis typically involves sulfonation of 2-aminophenol using methanesulfonyl chloride under controlled conditions. A two-step approach is common: (1) protection of the amine group (e.g., via acetylation) to prevent side reactions, followed by (2) sulfonation. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Confirmation of purity should use HPLC (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify the absence of unreacted 2-aminophenol or methanesulfonic acid byproducts .

- Key Data : Molecular formula (C12H11NO3S), molecular weight (249.29 g/mol), and CAS number (68227-69-0) are critical for reagent identification and protocol standardization .

Q. What safety protocols are essential for handling 2-aminophenyl methanesulfonate in laboratory settings?

- Methodology : Follow OSHA and GHS guidelines for sulfonate esters. Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if aerosolization is possible. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Stability concerns: Store at 2–8°C in airtight containers to prevent hydrolysis .

Q. How can researchers characterize the structural and functional properties of 2-aminophenyl methanesulfonate?

- Methodology :

- Structural analysis : Use H/C NMR to confirm the sulfonate ester bond (δ ~3.3 ppm for CH3SO3) and aromatic proton environments. Infrared (IR) spectroscopy detects S=O stretches (~1350–1200 cm⁻¹) .

- Functional analysis : Test solubility in polar aprotic solvents (e.g., DMSO, acetone) and stability in aqueous buffers (pH 2–9) via UV-Vis spectroscopy. Degradation kinetics can be monitored using LC-MS to identify hydrolysis products (e.g., 2-aminophenol) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the mutagenic potential of 2-aminophenyl methanesulfonate?

- Methodology :

- In vitro assays : Use Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver fraction) to assess frameshift/base-pair mutations. Compare dose-response curves to ethyl methanesulfonate (EMS), a known mutagen .

- In vivo models : Expose zebrafish embryos or Drosophila melanogaster to the compound and monitor developmental abnormalities via bright-field microscopy. Quantify DNA adducts using P-postlabeling or mass spectrometry .

- Data Contradiction : Discrepancies in mutagenicity thresholds may arise from solvent choice (e.g., DMSO vs. ethanol) or metabolic variability. Replicate assays with standardized protocols.

Q. How does the electronic structure of 2-aminophenyl methanesulfonate influence its reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around the sulfonate group. Compare with methyl methanesulfonate (MMS) to evaluate leaving-group ability .

- Experimental validation : React with nucleophiles (e.g., thiophenolate) in anhydrous DMF. Monitor reaction progress via TLC and isolate products for X-ray crystallography to confirm stereochemical outcomes .

Q. What strategies mitigate instability of 2-aminophenyl methanesulfonate in long-term biochemical studies?

- Methodology :

- Stabilization : Use cryopreservation (-80°C) under inert gas (argon). Add radical scavengers (e.g., BHT) to formulations.

- Degradation monitoring : Employ stability-indicating LC-MS methods with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Track hydrolytic byproducts (e.g., methanesulfonic acid) over 6-month storage .

- Data Contradiction : Conflicting reports on hydrolytic half-life (e.g., 30 days at pH 7 vs. 14 days at pH 9) necessitate buffer-specific stability studies.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。